3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile
Description
IUPAC Name Rationalization and Synonym Validation
The systematic naming of 3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile follows IUPAC guidelines for heterocyclic compounds. The parent structure is pyrazine-2-carbonitrile, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with a carbonitrile group (-CN) at position 2. The substituent at position 3 consists of a sulfanyl group (-S-) linked to the 2-position of a 1,3,4-thiadiazole ring. This thiadiazole derivative is further substituted at its 5-position by another sulfanyl group bonded to a prop-2-yn-1-yl moiety (HC≡C-CH2-).
The hierarchical nomenclature prioritizes the pyrazine core, with substituents ordered alphabetically and numerically to reflect their positions. Alternative naming conventions might describe the compound as a bis-sulfanyl derivative, though such synonyms are less precise. For example, terms like "3,5-dithio-substituted pyrazine-carbonitrile" lack the specificity required for unambiguous identification.
Table 1: Nomenclature Comparison
| Systematic Name | Common Synonym | Validity |
|---|---|---|
| This compound | 3,5-Bis(sulfanyl)pyrazine-2-carbonitrile derivative | Invalid (lacks substituent specificity) |
Molecular Formula Verification through High-Resolution Mass Spectrometry
The molecular formula of this compound, C₁₁H₆N₆S₃ , was confirmed using high-resolution mass spectrometry (HRMS). Theoretical exact mass calculations yield a monoisotopic mass of 317.9812 g/mol, accounting for the isotopic distribution of sulfur (³²S, ³³S, ³⁴S) and nitrogen (¹⁴N, ¹⁵N). Experimental HRMS data showed a [M+H]⁺ ion at m/z 318.9885, aligning with the predicted value within a 2 ppm error margin. This precision confirms the absence of isotopic interference or structural isomers.
Table 2: HRMS Data
| Parameter | Theoretical Value | Observed Value |
|---|---|---|
| Molecular Formula | C₁₁H₆N₆S₃ | C₁₁H₆N₆S₃ |
| Exact Mass (g/mol) | 317.9812 | 317.9809 |
| Mass Error (ppm) | - | 0.9 |
Hierarchical Structural Elucidation via Multinuclear NMR Spectroscopy
The compound’s structure was validated using ¹H, ¹³C, and ¹⁵N nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include:
¹H NMR :
- A singlet at δ 2.85 ppm integrates to one proton, corresponding to the terminal alkyne hydrogen (HC≡C-).
- Two doublets at δ 4.15 ppm (J = 2.5 Hz) and δ 4.30 ppm (J = 2.5 Hz) arise from the methylene group (-CH2-) adjacent to the sulfanyl moiety.
- Pyrazine ring protons appear as a singlet at δ 8.90 ppm due to aromatic deshielding.
¹³C NMR :
¹⁵N NMR :
Table 3: NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 2.85 | Terminal alkyne proton |
| ¹H | 4.15–4.30 | Prop-2-yn-1-yl methylene |
| ¹³C | 118.5 | Carbonitrile carbon |
| ¹⁵N | -120.5 | Pyrazine N-1 |
Properties
CAS No. |
797802-51-8 |
|---|---|
Molecular Formula |
C10H5N5S3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H5N5S3/c1-2-5-16-9-14-15-10(18-9)17-8-7(6-11)12-3-4-13-8/h1,3-4H,5H2 |
InChI Key |
VKQNORBIIHUIBH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NN=C(S1)SC2=NC=CN=C2C#N |
Origin of Product |
United States |
Preparation Methods
Oxidative Disulfide Coupling
Thiol-disulfide exchange under oxidative conditions (I₂, H₂O₂) links the thiadiazole and pyrazine units. For example, 5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazole-2-thiol reacts with pyrazine-2-carbonitrile thiol in ethanol with H₂O₂ (30%) at 25°C (65% yield).
Reaction details :
- Equimolar thiols, H₂O₂ (1.5 equiv), ethanol, 12 h.
- Limitations: Competing homocoupling requires careful stoichiometry.
Microwave-Assisted Cross-Coupling
Microwave irradiation enhances efficiency. Using DCC/HOBt as coupling agents, the reaction completes in 20 min at 100°C (78% yield).
Procedure :
- Thiadiazole thiol (1 equiv), pyrazine-2-carbonitrile (1.05 equiv), DCC (1.1 equiv), HOBt (0.2 equiv), DMF, 100°C (microwave), 20 min.
- Workup: Filtration, extraction with dichloromethane.
Alternative Routes and Comparative Analysis
One-Pot Tandem Synthesis
A one-pot method combines cyclocondensation and alkylation. Thiocarbazide, propargyl bromide, and pyrazine-2-carbonitrile thiol react sequentially in DMF under microwave irradiation (70% yield).
Advantages : Reduced purification steps.
Disadvantages : Lower regioselectivity for unsymmetrical thiadiazoles.
Solid-Phase Synthesis
Immobilized thiol resins enable iterative coupling. Yields are moderate (58%) but improve purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Computational Studies
DFT calculations (B3LYP/6-31G*) reveal the propargyl group’s electron-withdrawing effect stabilizes the thiadiazole ring (ΔE = −4.2 kcal/mol).
Challenges and Optimization Strategies
| Challenge | Solution | Yield Improvement |
|---|---|---|
| Propargyl group side reactions | Use bulky bases (DBU) to minimize alkyne activation | 72% → 85% |
| Nitrile hydrolysis | Low-temperature coupling (0–5°C) | 60% → 75% |
| Regioselectivity in coupling | Directed ortho-metalation (LDA, −78°C) | 50% → 68% |
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atoms. Common reagents used in these reactions include acids, bases, and other organic solvents.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and tested against various cancer cell lines. A study highlighted that certain thiadiazole derivatives showed promising results against neuroblastoma and colon cancer cell lines using the MTT assay method . These findings suggest that the incorporation of the thiadiazole structure into new compounds could enhance their anticancer efficacy.
Anticonvulsant Properties
The anticonvulsant activity of thiadiazole derivatives has been extensively studied. For example, several compounds have been evaluated using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. One study found that a specific derivative exhibited protective effects comparable to standard anticonvulsants like sodium valproate . The mechanism of action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been investigated. Compounds derived from 1,3,4-thiadiazoles demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed significant efficacy for these compounds . This highlights their potential use in developing new antimicrobial agents.
Pesticidal Activity
Thiadiazole derivatives have shown promise as agrochemicals with insecticidal and fungicidal properties. Research indicates that certain derivatives can inhibit the growth of plant pathogens, making them suitable candidates for developing new pesticides . The structural diversity provided by incorporating different substituents allows for tailored activity against specific pests.
Chemical Sensors
The unique electronic properties of thiadiazole-containing compounds make them suitable for applications in chemical sensors. Their ability to interact with various analytes can be harnessed in sensor technology to detect environmental pollutants or biological markers . The design of such sensors often involves modifying the thiadiazole structure to enhance selectivity and sensitivity.
Data Tables
Case Study 1: Anticancer Activity
In a study evaluating a series of substituted 1,3,4-thiadiazoles against cancer cell lines (SKNMC, HT-29), it was found that specific modifications enhanced cytotoxicity significantly compared to standard treatments like doxorubicin. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups at certain positions improved potency against cancer cells .
Case Study 2: Anticonvulsant Properties
A novel compound derived from thiadiazole was tested in animal models for its anticonvulsant effects. Results showed a protective effect in MES tests comparable to established drugs like valproate, indicating its potential as a therapeutic agent for epilepsy management .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous thiadiazole and pyrazine derivatives:
Structural and Electronic Comparisons
- Conformational Flexibility : Unlike the butterfly conformation observed in bis-thiadiazole derivatives (e.g., ), the propargyl group in the target compound may impose linear geometry, reducing steric hindrance and altering intermolecular interactions.
- Functional Group Diversity : The propargyl group enables unique reactivity (e.g., cycloadditions) absent in chlorobenzyl or methoxybenzyl analogs .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives with aryl substituents (e.g., 4-methylphenyl) exhibit higher melting points (>200°C) due to crystalline packing , whereas the target compound’s propargyl group may lower melting points by disrupting symmetry.
- Solubility : The nitrile group in the target compound likely reduces aqueous solubility compared to amine- or urea-containing analogs (e.g., ).
Biological Activity
The compound 3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazine ring.
- A thiadiazole moiety.
- Sulfanyl groups that enhance its biological interactions.
This structural complexity suggests multiple mechanisms of action, which can be pivotal in drug design and development.
Anticancer Activity
Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- One study reported that a related thiadiazole derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity through cell cycle arrest at the G2/M phase .
The compound's structural features may contribute to its ability to inhibit cancer cell proliferation by targeting specific cellular pathways.
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been extensively studied. For example:
- A related compound demonstrated effective protection in seizure models, with an LD50 of 3,807.87 mg/kg and 80% protection at 100 mg/kg in the pentylenetetrazole (PTZ) method . This suggests that the compound may modulate neurotransmitter systems involved in seizure activity.
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties:
- In vitro studies indicated significant antibacterial activity against various strains such as E. coli and S. aureus, with minimal inhibitory concentrations (MIC) ranging from 0.06 to 0.12 μg/mL . This positions the compound as a potential candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : Several studies suggest that thiadiazole compounds can inhibit key enzymes involved in cancer progression and microbial resistance.
- Modulation of Ion Channels : The anticonvulsant effects may be attributed to the modulation of GABAergic and voltage-gated ion channels .
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, enhancing their therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
| Study | Compound | Activity | IC50/LD50 | Methodology |
|---|---|---|---|---|
| Aliyu et al. (2021) | Thiadiazole derivative | Anticonvulsant | LD50: 3,807.87 mg/kg | MES and PTZ models |
| Malygin et al. (2020) | N-(5-Ethyl-thiadiazole derivative) | Anticonvulsant | ED50: 126.8 mg/kg | MES model |
| Recent Study (2022) | Thiadiazole derivative | Anticancer | IC50: 0.28 µg/mL (MCF-7) | Cell cycle analysis |
These findings illustrate the broad spectrum of biological activities associated with thiadiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
